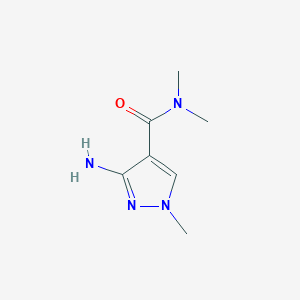
3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
化学反応の分析
Types of Reactions
3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazole derivatives .
科学的研究の応用
3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: A closely related compound with similar structural features.
4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide hydrochloride: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3-Amino-N,n,1-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethyl substitution pattern enhances its stability and makes it a valuable intermediate in various synthetic pathways .
生物活性
3-Amino-N,N,1-trimethyl-1H-pyrazole-4-carboxamide, also known as a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C7H12N4O
- Molecular Weight : 168.20 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms in its structure. This unique configuration allows for potential enzyme inhibition and modulation of biochemical pathways.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR. In vitro assays demonstrate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. Research indicates that this compound can reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation, thus mitigating inflammation .
Antibacterial and Antifungal Activities
Studies have reported that pyrazole derivatives possess antibacterial and antifungal activities. For example, compounds structurally related to this compound were tested against various pathogenic fungi and bacteria, showing moderate to excellent inhibitory effects on their growth . This suggests their potential utility in developing new antimicrobial agents.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences signaling pathways related to cell proliferation and apoptosis, particularly those associated with cancer cells.
Case Study 1: Anticancer Activity
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, derivatives of pyrazole were tested for cytotoxicity. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing the overall anticancer efficacy .
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory potential of pyrazole derivatives showed a significant reduction in LPS-induced inflammation in animal models. The administration of these compounds led to decreased levels of inflammatory markers .
Research Findings Summary Table
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
3-amino-N,N,1-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-11(3)9-6(5)8/h4H,1-3H3,(H2,8,9) |
InChIキー |
SIDOLMODGGCVPE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)N)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















